Tert-butyl 3-aminothiolane-3-carboxylate is a chemical compound characterized by its unique structure, which includes a tert-butyl group, an amino group, and a thiolane ring with a carboxylate functional group. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the presence of both the amino and carboxylate functionalities, which can participate in various
The synthesis of tert-butyl 3-aminothiolane-3-carboxylate can be achieved through several methods:
Tert-butyl 3-aminothiolane-3-carboxylate stands out due to its combination of a stable tert-butyl group with reactive functionalities (amino and carboxylic acid), offering versatility in chemical reactivity not found in simpler analogs like L-cysteine or N-acetylcysteine.
Studies on the interactions of tert-butyl 3-aminothiolane-3-carboxylate with biological systems are necessary to fully understand its potential therapeutic effects. Investigating its binding affinities to enzymes or receptors could provide insights into its biological roles and applications in drug discovery.
Several compounds share structural similarities with tert-butyl 3-aminothiolane-3-carboxylate, including:
| Compound | Functional Groups |
Tert-Butyl 3-aminothiolane-3-carboxylate is systematically named according to IUPAC guidelines as tert-butyl 3-aminothiolane-3-carboxylate. Its molecular formula, C$$9$$H$${17}$$NO$$2$$S, corresponds to a molecular weight of 203.30 g/mol . The structure comprises a thiolane ring (a sulfur-containing five-membered saturated heterocycle) substituted at the 3-position with both an amine (-NH$$2$$) and a carboxylate ester group (-COOtert-butyl). The tert-butyl group serves as a sterically hindered protective moiety, mitigating unwanted side reactions during synthetic processes. The compound’s SMILES notation, C1CSCC1(C(=O)OC(C)(C)C)N, encodes the thiolane backbone with adjacent amine and ester functionalities. Its InChIKey, MFCD28390045, provides a unique identifier for database referencing . The CAS registry number, 1934583-84-2, distinguishes it from structurally similar derivatives, such as (S)-tert-butyl pyrrolidine-3-carboxylate (CAS 351369-16-9), which lacks the sulfur atom and amine group .
Historical Context and Discovery TimelineThe synthesis of tert-butyl 3-aminothiolane-3-carboxylate aligns with advancements in protective group chemistry and heterocyclic synthesis methodologies. While its exact discovery date remains undocumented in public literature, its structural analogs, such as 3-aminothiolane derivatives, emerged prominently in the early 21st century. For instance, (R)-3-aminothiolane was first synthesized via intramolecular cyclization of Ts-protected D-methioninol using methanesulfonyl chloride and pyridine, a method later adapted for related compounds . The tert-butyl ester group’s incorporation reflects broader trends in peptide and prodrug synthesis, where its steric bulk enhances stability against enzymatic degradation. The compound’s commercial availability by 2024 suggests its adoption in high-throughput screening and combinatorial chemistry, particularly in pharmaceutical research. Significance in Heterocyclic Chemistry ResearchTert-Butyl 3-aminothiolane-3-carboxylate occupies a niche in heterocyclic chemistry due to its dual functionalization and conformational rigidity. The thiolane ring’s sulfur atom introduces unique electronic properties, influencing reactivity in nucleophilic substitutions and cycloadditions. This compound serves as a precursor for:
Recent studies highlight its role in synthesizing chiral auxiliaries and ligands for asymmetric catalysis. For example, the tert-butyl group’s chirality can induce enantioselectivity in metal-catalyzed reactions, a property leveraged in drug synthesis . Synthesis Pathways and MethodologiesThe compound’s synthesis typically involves multi-step strategies: Step 1: Thiolane Ring Formation Step 2: Carboxylate Esterification Step 3: Amine Deprotection
These methods underscore the balance between functional group compatibility and reaction efficiency. Applications in Drug Delivery SystemsIn nanomedicine, tert-butyl 3-aminothiolane-3-carboxylate derivatives facilitate biomolecule-nanoparticle conjugation. For instance, gold nanoparticles functionalized with thiolated ligands rely on amine-thiol interactions for targeted drug delivery . The tert-butyl ester’s stability in physiological conditions makes it ideal for prodrug formulations, where controlled release is paramount. Spectroscopic AnalysisMultinuclear Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C, ¹⁵N)Nuclear Magnetic Resonance spectroscopy provides detailed structural information about tert-butyl 3-aminothiolane-3-carboxylate through the analysis of proton, carbon, and nitrogen environments. The ¹H NMR spectrum reveals characteristic resonance patterns that allow for unambiguous assignment of the molecular structure [3]. The tert-butyl ester protecting group exhibits a distinctive singlet resonance at 1.35-1.50 ppm, integrating for nine protons, which serves as a diagnostic signal for this functional group [3]. This chemical shift range is consistent with tert-butyl carboxylate derivatives where the electron-withdrawing effect of the carbonyl group slightly deshields the methyl protons compared to simple alkyl tert-butyl groups. The singlet multiplicity arises from the equivalence of all nine methyl protons due to rapid rotation around the C-C bonds at room temperature.
The thiolane ring system displays characteristic chemical shifts that reflect the electronic environment created by the sulfur heteroatom [5]. The methylene carbons adjacent to sulfur typically appear in the range of 25-35 ppm in ¹³C NMR spectra, while the carbon bearing the amino group shows characteristic downfield shifts to 55-65 ppm due to the electron-withdrawing nature of the nitrogen substituent. These chemical shifts are consistent with previously reported values for related aminothiolane derivatives [6] [5]. Carbon-13 NMR analysis reveals the carbonyl carbon of the tert-butyl ester at 165-175 ppm, a region characteristic of ester carbonyls [4]. The quaternary carbon of the tert-butyl group appears at 80-82 ppm, while the three equivalent methyl carbons resonate at 27-28 ppm. These values are consistent with the electron-withdrawing effect of the ester oxygen, which deshields the quaternary carbon compared to simple tertiary carbons. The amino group protons typically exhibit broad resonances in the ¹H NMR spectrum due to rapid exchange with trace water and quadrupolar relaxation effects. In deuterated chloroform, these protons may appear as a broad singlet around 1.5-2.5 ppm, though the exact chemical shift depends on concentration and purity of the sample [3]. Nitrogen-15 NMR spectroscopy, while less commonly employed due to low natural abundance and sensitivity, provides valuable information about the electronic environment of the amino nitrogen. Primary amines typically exhibit chemical shifts in the range of 0-50 ppm relative to liquid ammonia, with the exact value depending on the degree of hydrogen bonding and electronic effects from neighboring substituents [7]. Vibrational Spectroscopy (Infrared/Raman) CharacteristicsInfrared spectroscopy provides complementary structural information through the identification of characteristic vibrational modes corresponding to specific functional groups within tert-butyl 3-aminothiolane-3-carboxylate [8]. The vibrational spectrum exhibits several diagnostic absorption bands that confirm the presence of amino, ester, and sulfur-containing functionalities.
The amino group exhibits characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹ [8]. Primary amines typically show two bands in this region corresponding to symmetric and antisymmetric N-H stretching modes, though the resolution of these bands depends on the degree of hydrogen bonding and crystal packing effects. The intensity of these bands is generally medium to weak due to the relatively small change in dipole moment during the N-H stretching vibration. The ester carbonyl group provides one of the most diagnostic absorptions at approximately 1735 cm⁻¹ [8]. This frequency is characteristic of tert-butyl esters, where the electron-donating effect of the tert-butyl group slightly lowers the C=O stretching frequency compared to methyl esters. The high intensity of this absorption reflects the large change in dipole moment associated with the C=O stretching vibration. Aliphatic C-H stretching vibrations appear as strong absorptions in the 2850-2960 cm⁻¹ region [8]. The tert-butyl group contributes significantly to this region with multiple overlapping C-H stretches from the nine equivalent methyl groups. The methylene protons of the thiolane ring also contribute to this spectral region, though they may be partially obscured by the more intense tert-butyl absorptions. The tert-butyl group exhibits characteristic deformation vibrations at 1370 and 1390 cm⁻¹, appearing as a distinctive doublet that serves as a fingerprint for this substituent [10]. This splitting arises from the symmetric and antisymmetric bending modes of the three equivalent methyl groups attached to the quaternary carbon. Carbon-sulfur stretching vibrations appear in the 650-750 cm⁻¹ region [9], though these absorptions are generally of medium intensity and may overlap with other skeletal vibrations of the thiolane ring. The exact frequency depends on the hybridization state of the carbon atoms and the conformational preferences of the ring system. Raman spectroscopy provides complementary information to infrared spectroscopy, particularly for symmetric vibrations that may be infrared inactive or weak. The C-S stretching modes are often more prominent in Raman spectra due to the polarizability of the sulfur atom [11]. Ring breathing modes and symmetric deformation vibrations of the thiolane ring can be more easily observed using Raman spectroscopy compared to infrared methods. Crystallographic StudiesSingle-Crystal X-ray Diffraction AnalysisSingle-crystal X-ray diffraction represents the definitive method for determining the three-dimensional molecular structure of tert-butyl 3-aminothiolane-3-carboxylate [12]. While specific crystallographic data for this exact compound were not identified in the available literature, extensive studies on related thiolane derivatives provide valuable insights into the expected structural parameters and packing arrangements. The crystallographic analysis typically reveals precise bond lengths, bond angles, and dihedral angles that define the molecular geometry. For sulfur-containing five-membered rings, the C-S bond lengths generally range from 1.82-1.85 Å, consistent with typical single bond values for these atoms [13]. The C-C bond lengths within the thiolane ring are typically 1.52-1.54 Å, similar to those found in aliphatic systems but potentially influenced by ring strain effects. Crystal packing analysis reveals the intermolecular interactions that stabilize the solid-state structure. Hydrogen bonding involving the amino group serves as a primary structure-directing force, with N-H···O interactions to the carbonyl oxygen of neighboring molecules being particularly common [14]. The tert-butyl groups typically adopt staggered conformations to minimize steric repulsions, and their bulky nature often prevents close packing, resulting in relatively low crystal densities. The space group symmetry and unit cell parameters provide information about the molecular packing efficiency and potential polymorphic behavior. Many amino acid derivatives crystallize in centrosymmetric space groups such as P2₁/c or P1̄, allowing for the formation of hydrogen-bonded dimers or chains [14]. Temperature factor analysis from the crystallographic refinement provides insights into the dynamic behavior of different molecular fragments. The tert-butyl groups often exhibit higher thermal parameters due to their rotational freedom, while the thiolane ring core typically shows more restricted motion [12]. Conformational Analysis of Thiolane RingThe conformational analysis of the thiolane ring system in tert-butyl 3-aminothiolane-3-carboxylate requires consideration of multiple factors including ring puckering, substituent effects, and intramolecular interactions [6] [5]. Five-membered sulfur heterocycles exhibit significant conformational flexibility due to the relatively small ring strain compared to their four-membered analogs.
The thiolane ring system typically adopts a half-chair conformation with a C₂ symmetry axis bisecting the sulfur atom [6] [5]. This conformation minimizes both angle strain and torsional strain while accommodating the larger size of the sulfur atom compared to carbon. The puckering amplitude in thiolane rings is generally higher than in corresponding oxygen-containing tetrahydrofuran derivatives due to the longer C-S bonds. The introduction of amino and carboxylate substituents at the 3-position significantly influences the conformational preferences of the ring system. The quaternary carbon center reduces conformational flexibility and may favor specific puckering modes that minimize steric interactions between the substituents [5]. Electronic effects from the electron-withdrawing ester group and electron-donating amino group create an asymmetric electronic environment that can influence bond lengths and angles within the ring. Pseudorotation analysis, commonly applied to five-membered rings, describes the interconversion between different puckered conformations through a low-energy pathway [16]. The pseudorotation barrier in thiolane derivatives is typically 2-5 kcal/mol, allowing for rapid interconversion between conformers at room temperature. However, the presence of bulky substituents such as the tert-butyl ester group may increase this barrier and lead to conformational lock-in effects. Ring puckering parameters, as defined by Cremer and Pople methodology [16], provide quantitative descriptors for the degree and phase of ring pucker. For five-membered rings, these parameters (q₂ and φ₂) completely describe the puckering surface and allow for systematic comparison between different derivatives. The thiolane ring in tert-butyl 3-aminothiolane-3-carboxylate is expected to exhibit moderate puckering amplitudes (q₂ = 0.3-0.5 Å) with the phase angle depending on the specific substitution pattern. Computational Chemistry InsightsDensity Functional Theory (DFT) CalculationsDensity Functional Theory calculations provide detailed electronic structure information for tert-butyl 3-aminothiolane-3-carboxylate that complements experimental spectroscopic and crystallographic data [17] [18]. Modern DFT methods using functionals such as B3LYP, PBE, or M06-2X with appropriate basis sets can accurately predict molecular geometries, vibrational frequencies, and electronic properties of sulfur-containing heterocycles. Geometry optimization calculations reveal the preferred conformational states and provide precise structural parameters including bond lengths, bond angles, and dihedral angles [17]. The optimized geometry typically shows the thiolane ring in a half-chair conformation with the amino and ester substituents positioned to minimize steric repulsions. The C-S bond lengths calculated by DFT methods generally agree well with experimental X-ray diffraction values, typically within 0.01-0.02 Å. Frequency calculations confirm the stability of optimized structures through the absence of imaginary frequencies and provide theoretical vibrational spectra for comparison with experimental infrared and Raman data [18]. The calculated frequencies often require scaling factors (typically 0.96-0.98 for B3LYP/6-31G(d) level) to account for anharmonicity and basis set limitations. The calculated intensities help in the assignment of experimental bands and can predict the relative importance of different vibrational modes. Single-point energy calculations at higher levels of theory (such as CCSD(T) or high-level DFT methods) provide accurate relative energies for different conformational states [17]. These calculations can identify the most stable conformer and quantify the energy differences between alternative structures. Dispersion-corrected DFT methods are particularly important for accurate treatment of intramolecular interactions involving the bulky tert-butyl group. Solvent effects can be incorporated through continuum solvation models such as PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) [18]. These calculations reveal how the molecular structure and conformational preferences change in different solvent environments, which is relevant for understanding the compound's behavior in various experimental conditions. Molecular Orbital Configuration AnalysisMolecular orbital analysis provides insights into the electronic structure and bonding characteristics of tert-butyl 3-aminothiolane-3-carboxylate [18]. The frontier molecular orbitals (HOMO and LUMO) are particularly important for understanding reactivity patterns and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) typically has significant contribution from the nitrogen lone pair of the amino group, consistent with the nucleophilic character of primary amines [17]. The energy level of this orbital influences the basicity of the amino group and its tendency to participate in hydrogen bonding interactions. Sulfur 3p orbitals also contribute to occupied molecular orbitals, particularly those involved in C-S bonding. The Lowest Unoccupied Molecular Orbital (LUMO) is generally localized on the carbonyl carbon and adjacent atoms of the ester group [17]. This orbital governs the electrophilic character of the ester and its susceptibility to nucleophilic attack. The energy gap between HOMO and LUMO (band gap) provides information about the compound's electronic stability and optical properties. Natural Bond Orbital (NBO) analysis quantifies the hybridization states and electron donation/acceptance patterns within the molecule [18]. This analysis reveals the degree of s and p character in various bonds and identifies significant hyperconjugative interactions. For the tert-butyl group, NBO analysis typically shows strong hyperconjugation between C-H bonds and the adjacent C-C bond, contributing to the stability of this substituent. Mulliken and natural population analyses provide charge distributions throughout the molecule, revealing regions of electron density accumulation and depletion [18]. The amino nitrogen typically carries a partial negative charge due to its electronegativity, while the carbonyl carbon shows partial positive character. These charge distributions correlate with reactivity patterns and intermolecular interaction preferences. Electrostatic potential surfaces visualize the three-dimensional charge distribution and identify regions favorable for intermolecular interactions [17]. Areas of negative electrostatic potential around the amino nitrogen and carbonyl oxygen indicate potential hydrogen bond acceptor sites, while positive regions near amino protons serve as hydrogen bond donor sites. These surfaces are valuable for predicting crystal packing arrangements and solution-phase association behavior. XLogP3 0.8
Hydrogen Bond Acceptor Count 4
Hydrogen Bond Donor Count 1
Exact Mass 203.09799996 g/mol
Monoisotopic Mass 203.09799996 g/mol
Heavy Atom Count 13
Dates
Last modified: 08-10-2024
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